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Compound of Interest

Compound Name: Texas Red

Cat. No.: B7765191

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Texas Red-X
succinimidyl ester (SE) for the covalent labeling of proteins. Texas Red-X, SE is a bright, red-
fluorescent dye that is an excellent choice for creating fluorescently-labeled proteins for a
variety of applications in biological research and drug development.

Introduction

Texas Red-X succinimidyl ester is an amine-reactive fluorescent dye used to create brightly
fluorescent and photostable bioconjugates.[1] It is spectrally similar to Texas Red but offers
significant advantages for protein conjugation.[2][3] The key feature of Texas Red-X, SE is the
seven-atom aminohexanoyl spacer, designated as "X," which separates the fluorophore from
the succinimidyl ester reactive group.[2][4] This spacer minimizes the potential for interaction
between the dye and the biomolecule, which can help to preserve protein function and improve
conjugation efficiency. The succinimidyl ester moiety reacts efficiently with primary amines on
proteins, such as the side chain of lysine residues, to form stable amide bonds.

The resulting Texas Red-X-labeled proteins exhibit excitation and emission maxima of
approximately 595 nm and 615 nm, respectively, making them suitable for excitation by
common laser lines such as the 561 nm or 594 nm. These conjugates are widely used in
applications including immunofluorescence, flow cytometry, and fluorescence microscopy.
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Key Advantages of Texas Red-X Succinimidyl Ester:

Enhanced Conjugation Efficiency: Easier to conjugate to biomolecules with a higher yield
compared to standard Texas Red.

Reduced Steric Hindrance: The "X" spacer arm minimizes steric hindrance and potential
guenching effects, leading to brighter conjugates.

Improved Reproducibility: Single isomer formulations of Texas Red-X, SE can provide more
reproducible labeling results.

High Photostability: Texas Red conjugates are known for their resistance to photobleaching,
allowing for prolonged imaging.

Versatility: Can be conjugated to a wide range of biomolecules, including antibodies,
proteins, and nucleic acids.

Quantitative Data

The following tables summarize the key quantitative data for Texas Red-X succinimidyl ester

and its protein conjugates.

Table 1: Physicochemical and Spectral Properties of Texas Red-X Succinimidyl Ester

Property Value Reference(s)

~817 - 888.02 g/mol (varies by

Molecular Weight N

specific structure)
Excitation Maximum (Aex) ~595 nm
Emission Maximum (Aem) ~615 nm
Reactive Group Succinimidyl Ester (SE)
Reactivity Primary Amines
Solubility Soluble in DMSO and DMF

Table 2: Recommended Reaction Conditions for Protein Conjugation

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b7765191?utm_src=pdf-body
https://www.benchchem.com/product/b7765191?utm_src=pdf-body
https://www.benchchem.com/product/b7765191?utm_src=pdf-body
https://www.benchchem.com/product/b7765191?utm_src=pdf-body
https://www.benchchem.com/product/b7765191?utm_src=pdf-body
https://www.benchchem.com/product/b7765191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Parameter Recommended Condition Reference(s)

Protein Concentration =2 mg/mL

0.1 M Sodium Bicarbonate, pH
8.3-8.5

Reaction Buffer

] ) 15:1 (optimization
Molar Ratio (Dye:Protein)
recommended)

Reaction Time 1 hour at room temperature

Tris-HCI or Glycine (50-100

Quenching Reagent (Optional) ) )
mM final concentration)

Experimental Protocols
l. Preparation of Reagents

A. Protein Preparation:

e The protein to be labeled must be in a buffer free of primary amines, such as Tris or glycine,
as these will compete with the labeling reaction.

o If the protein is in an incompatible buffer, it should be exchanged into a suitable buffer like
phosphate-buffered saline (PBS) using dialysis or a desalting column.

o For optimal labeling, the protein concentration should be at least 2 mg/mL. If the protein
concentration is lower, the labeling efficiency may be reduced.

B. Dye Solution Preparation:
» Allow the vial of Texas Red-X, SE to warm to room temperature before opening.

o Prepare a stock solution of the dye at 10 mM in anhydrous dimethyl sulfoxide (DMSOQO) or
dimethylformamide (DMF).

» Vortex the solution briefly to ensure the dye is fully dissolved. The dye solution should be
prepared immediately before use as the reactive compound is not stable in solution for
extended periods.
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C. Reaction Buffer:

e Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. Alternatively, a 50
mM sodium borate buffer at pH 8.5 can be used.

Il. Protein Conjugation Workflow

The following diagram illustrates the general workflow for protein conjugation with Texas Red-X
succinimidyl ester.

1. Prepare Protein
(Amine-free buffer, 22 mg/mL)

5. Quench Reaction 6. Purify Conjugate 7. Store Conjugate
(Optional, with Tris/Glycine) (Size Exclusion Chromatography) (4°C or -20°C, Protected from Light)

3. Mix Protein and Dye 4. Incubate
(Target Molar Ratio) (1 hour, Room Temp, Dark)

2. Prepare Dye Stock

(10 mM in DMSO/DMF)

Click to download full resolution via product page

Caption: Workflow for protein conjugation with Texas Red-X succinimidyl ester.

lll. Step-by-Step Conjugation Protocol

e Prepare the Protein Solution:

o Ensure your protein is at a concentration of at least 2 mg/mL in an amine-free buffer (e.qg.,
PBS).

o Adjust the pH of the protein solution to 8.3 by adding a small volume of 1 M sodium
bicarbonate.

e Prepare the Dye Solution:
o Prepare a 10 mM stock solution of Texas Red-X, SE in anhydrous DMSO or DMF.

o Perform the Conjugation Reaction:
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o While gently stirring or vortexing the protein solution, slowly add the calculated volume of
the 10 mM dye stock solution to achieve the desired dye-to-protein molar ratio. A starting
point of a 15:1 molar ratio of dye to protein is recommended, but this should be optimized
for your specific protein.

o Incubate the reaction mixture for 1 hour at room temperature, protected from light.
e Quench the Reaction (Optional):

o To stop the reaction, you can add a quenching reagent such as Tris-HCI or glycine to a
final concentration of 50-100 mM.

o Incubate for an additional 10-15 minutes at room temperature.

IV. Purification of the Labeled Protein

It is crucial to remove any unconjugated dye from the labeled protein. Size exclusion
chromatography (e.g., a gel filtration column) is a common and effective method for this
separation.

Equilibrate a size exclusion column (with a resin suitable for the molecular weight of your
protein) with PBS or your desired storage buffer.

Apply the reaction mixture to the top of the column.

Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically
elute first as a colored band, followed by the smaller, unconjugated dye molecules.

Collect the fractions containing the purified conjugate.

V. Characterization and Storage of the Conjugate
A. Degree of Labeling (DOL) Calculation:

The DOL, which is the average number of dye molecules conjugated to each protein molecule,
can be determined spectrophotometrically.
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e Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance
maximum for Texas Red-X (~595 nm, Amax).

» Calculate the concentration of the protein using the following equation, which corrects for the
absorbance of the dye at 280 nm:

Protein Concentration (M) = [A280 - (Amax x CF)] / eprotein
o Where:

» CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the
dye manufacturer).

» gprotein is the molar extinction coefficient of the protein at 280 nm.
o Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = Amax / edye

o Where edye is the molar extinction coefficient of Texas Red-X at its absorbance

maximum.
o Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
For 1gG antibodies, a DOL of 2-4 is often optimal.
B. Storage:

» Store the purified protein conjugate at 4°C, protected from light. For long-term storage, it is
recommended to add a stabilizing agent like bovine serum albumin (BSA) to a final
concentration of 1-10 mg/mL, aliquot the conjugate, and store at -20°C. Avoid repeated
freeze-thaw cycles.

Signaling Pathway and Application Visualization
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Texas Red-X labeled proteins, particularly antibodies, are frequently used in
immunofluorescence to visualize the localization of specific target proteins within cellular
signaling pathways. The following diagram illustrates a generic signaling pathway where a
Texas Red-X labeled secondary antibody is used to detect a primary antibody bound to a
protein of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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